3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9F4N and a molecular weight of 207.17 g/mol . This compound is characterized by the presence of both fluorine and trifluoroethyl groups, which impart unique chemical properties. It is used in various fields, including pharmaceutical research and synthetic organic chemistry .
Preparation Methods
The synthesis of 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-fluoro-4-methylaniline with 2,2,2-trifluoroethylamine. One common method involves the use of iron porphyrin as a catalyst in an aqueous solution . The reaction conditions include the presence of sodium hydride and tetrahydrofuran (THF) at low temperatures, followed by the addition of 2,2,2-trifluoroethyl 4-methylbenzenesulfonate . This reaction mixture is then stirred for an extended period to yield the desired product.
Chemical Reactions Analysis
3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of fluorine atoms.
Common reagents used in these reactions include sodium hydride, trifluoroethylamine, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Synthetic Organic Chemistry: The compound is utilized in the development of new synthetic methods for introducing fluorine and fluorous functional groups.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its fluorine and trifluoroethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design . The pathways involved include N-trifluoroethylation reactions, which are catalyzed by iron porphyrin in aqueous solutions .
Comparison with Similar Compounds
Similar compounds to 3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline include:
2-Methyl-3-trifluoromethylaniline: Used in the synthesis of methylguanidine derivatives.
3-Fluoro-4-methylaniline: A precursor in various synthetic reactions.
3-(Trifluoromethyl)aniline: Known for its use in the synthesis of fluorinated compounds.
The uniqueness of this compound lies in its specific combination of fluorine and trifluoroethyl groups, which provide distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H9F4N |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-6-2-3-7(4-8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
KDSSWNDVHHNIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(F)(F)F)F |
Origin of Product |
United States |
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